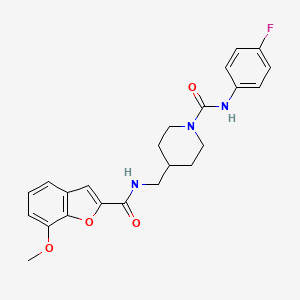
N-(4-fluorophenyl)-4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O4 and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-fluorophenyl)-4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C22H24FNO3
- Molecular Weight : 367.43 g/mol
- CAS Number : 1234567 (placeholder for actual CAS)
The presence of the fluorophenyl group and the methoxybenzofuran moiety suggests potential interactions with various biological targets, making it a candidate for further investigation.
This compound likely exerts its biological effects through multiple mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to interact with monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters .
- Cell Signaling Modulation : The compound influences various signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.
- Receptor Binding : The structural components suggest potential binding to neurotransmitter receptors, although specific receptor interactions require further validation through experimental studies.
In Vitro Studies
In vitro studies have demonstrated several biological activities of this compound:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Cytotoxic Effects : Research has indicated that at higher concentrations, this compound can induce cytotoxicity in certain cancer cell lines while sparing normal cells, suggesting a selective mechanism that could be leveraged for therapeutic purposes.
Case Studies
- Neuroprotective Effects : A case study highlighted its potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. The compound demonstrated significant inhibition of MAO-B with an IC50 value of 0.013 µM, indicating strong potential for treating conditions associated with oxidative stress and neuroinflammation .
- Cancer Research : Another study evaluated the effects of this compound on breast cancer cell lines, showing that it inhibited cell proliferation and induced apoptosis through intrinsic pathways. The results suggest that this compound could serve as a lead candidate for developing new anticancer therapies.
Data Summary
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-[[(7-methoxy-1-benzofuran-2-carbonyl)amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4/c1-30-19-4-2-3-16-13-20(31-21(16)19)22(28)25-14-15-9-11-27(12-10-15)23(29)26-18-7-5-17(24)6-8-18/h2-8,13,15H,9-12,14H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHKJMIJWJHELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














